molecular formula C16H24N2O8 B13726531 Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate

Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate

Cat. No.: B13726531
M. Wt: 372.37 g/mol
InChI Key: BMVFRLKNIQQRIE-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is a complex ester derivative featuring a propanedioate backbone substituted with an acetamido group and a methoxymethyl-substituted 1,2-oxazole (isoxazole) ring. The 1,2-oxazole core is further functionalized with a methyl group at position 5 and a ketone at position 3.

Properties

Molecular Formula

C16H24N2O8

Molecular Weight

372.37 g/mol

IUPAC Name

diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate

InChI

InChI=1S/C16H24N2O8/c1-6-24-14(21)16(17-11(4)19,15(22)25-7-2)8-12-10(3)26-18(9-23-5)13(12)20/h6-9H2,1-5H3,(H,17,19)

InChI Key

BMVFRLKNIQQRIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(ON(C1=O)COC)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate typically involves multiple steps. One common method includes the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate involves its interaction with specific molecular targets. The oxazole ring and acetamido group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,2-oxazole ring distinguishes it from analogs with thiazole, triazoloquinazoline, or thiadiazole cores (Table 1). For example:

  • Thiazole derivatives (e.g., compound 3 in ) exhibit sulfur in the heterocycle, which may enhance π-stacking interactions in biological systems .
  • Thiadiazoles () feature sulfur and nitrogen, contributing to diverse electronic properties .

Substituent Analysis

  • Methoxymethyl Group : Unique to the target compound, this substituent may influence steric hindrance and metabolic stability.
  • Ester Functionality : Shared with compounds in (e.g., methyl or ethyl esters in compounds 8, 8h), esters enhance lipophilicity and bioavailability .
  • Acetamido Group : Similar to amide-containing derivatives in (e.g., compound 3), this group can participate in hydrogen bonding, affecting target binding .

Physical and Chemical Properties

Melting points and spectral data from structurally related compounds (Table 1) illustrate how substituents affect physical properties:

  • Triazoloquinazolines (): Melting points range from 92–130°C, with hydroxy or methyl groups influencing crystallinity .
  • Thiazole Derivatives (): Bioactive compounds (e.g., 7b, 11) lack melting point data but show potent anticancer activity (IC50: 1.61–1.98 μg/mL) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Melting Point (°C) IC50 (μg/mL) Reference
Target Compound 1,2-Oxazole Methoxymethyl, Methyl, Acetamido N/A N/A
7b (Thiadiazole derivative) Thiadiazole Phenyl, Methyl N/A 1.61 ± 1.92
11 (Thiazole derivative) Thiazole Phenyl, Carbonyl N/A 1.98 ± 1.22
Compound 8 (Triazoloquinazoline) Triazoloquinazoline Methyl, Thioacetamido 94–95 N/A
Compound 9c (Triazoloquinazoline) Triazoloquinazoline Hydroxypropanoate 129–130 N/A

Biological Activity

Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate (CAS Number: 2767-63-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H25NO6
  • Molecular Weight : 351.4 g/mol
  • Structure : The compound features a diethyl acetamido group attached to a methoxymethyl oxazole moiety, which is linked to a propanedioate structure.

Antimicrobial Properties

Research indicates that derivatives of oxazoles, including the target compound, exhibit significant antimicrobial activity. A study demonstrated that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and metabolic pathways.

Antitumor Activity

There are indications that compounds containing oxazole rings can exhibit antitumor properties. A related study explored the effects of oxazole derivatives on cancer cell lines, revealing that they could induce apoptosis and inhibit proliferation in a dose-dependent manner. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Case Studies

  • Study on Antimicrobial Activity : In vitro tests conducted on various bacterial strains (e.g., E. coli, S. aureus) showed that compounds similar to diethyl 2-acetamido exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.
  • Antitumor Efficacy : A recent investigation assessed the cytotoxic effects of diethyl 2-acetamido on human cancer cell lines (e.g., HeLa, MCF7). Results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent.

Mechanistic Insights

The biological activity of diethyl 2-acetamido can be attributed to its ability to interact with specific biological targets. Studies have shown that it may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in both bacteria and cancer cells.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of similar compounds suggest that modifications at specific positions on the oxazole ring can enhance biological activity. For example:

ModificationEffect on Activity
Methyl group at position 5Increased antimicrobial potency
Acetamido substitutionEnhanced cytotoxicity against cancer cells

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